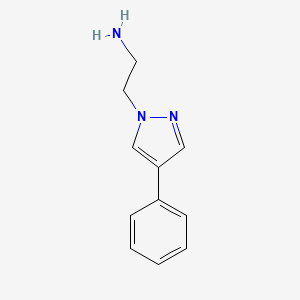

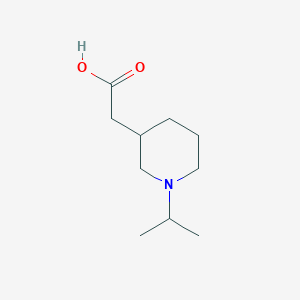

3-(Allyloxy)azetidine

説明

Synthesis Analysis

Azetidines can be synthesized through various methods. One method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are driven by a considerable ring strain, but they are significantly more stable than related aziridines .Chemical Reactions Analysis

Azetidines exhibit unique reactivity due to their ring strain. They can undergo various reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .科学的研究の応用

Asymmetric Synthesis of Functionalized Beta-Lactams

Metal-mediated carbonyl allylation, allenylation, and propargylation of azetidine-2,3-diones in aqueous and anhydrous environments offer a route to asymmetrically synthesize 3-substituted 3-hydroxy-beta-lactams. This synthesis utilizes a variety of metal reagents and controls the stereochemistry at the C3-substituted C3-hydroxy quaternary center, indicating potential applications in producing bioactive compounds (Alcaide et al., 2001).

Advancements in Azetidine Chemistry

The synthesis of azetidines, including their use as amino acid surrogates and in peptidomimetic chemistry, is an area of significant research. Azetidines have applications in catalytic processes and are important in the synthesis of functionalized heterocyclic compounds (Mehra et al., 2017).

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Enantiopure azetidine-2-carboxylic acids with various side chains can be synthesized from 3-allyl-azetidine derivatives. These compounds have potential applications in studying peptide activity's influence on conformation (Sajjadi & Lubell, 2008).

Azetidine Synthesis and Applications

Azetidine chemistry, particularly the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, reveals the potential for creating functionalized azetidines. This demonstrates the versatility of azetidine compounds in medicinal chemistry and drug discovery (Ye, He, & Zhang, 2011).

Azetidines in Drug Discovery

The synthesis of azetidine derivatives, including 3-substituted azetidine-2-carboxylic acids, shows their value in drug discovery. These compounds, particularly as triple reuptake inhibitors, highlight the therapeutic potential of azetidines (Han et al., 2012).

Antimalarial Applications

Bicyclic azetidines, identified through diversity-oriented synthesis, have been found to inhibit phenylalanyl-tRNA synthetase, a new antimalarial target. These compounds show curative potential in mice at low doses and are active against all parasite life stages (Kato et al., 2016).

Safety and Hazards

将来の方向性

特性

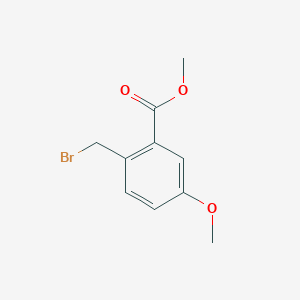

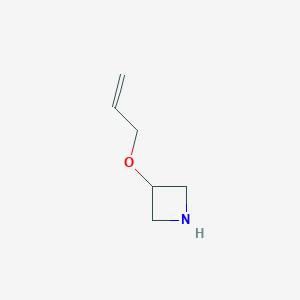

IUPAC Name |

3-prop-2-enoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-8-6-4-7-5-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEPCOCPXFHKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)

![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)

![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)

![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)